molecular formula C22H27N5O2 B11251486 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B11251486
M. Wt: 393.5 g/mol
InChI Key: DEPJHLCFESUXII-UHFFFAOYSA-N
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Description

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cycloheptapyridazinyl group with a benzodiazolylmethyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cycloheptapyridazinyl core and the subsequent attachment of the benzodiazolylmethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETIC ACID
  • 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-2-YL}ACETIC ACID

Uniqueness

Compared to similar compounds, 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE exhibits unique structural features that may confer distinct biological activities and chemical reactivity. Its combination of cycloheptapyridazinyl and benzodiazolylmethyl groups sets it apart from other related compounds.

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C22H27N5O2/c1-15(2)27-19-11-7-6-10-18(19)24-20(27)13-23-21(28)14-26-22(29)12-16-8-4-3-5-9-17(16)25-26/h6-7,10-12,15H,3-5,8-9,13-14H2,1-2H3,(H,23,28)

InChI Key

DEPJHLCFESUXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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